3-Fluoro-3-propylazetidine hydrochloride
Overview
Description
3-Fluoro-3-propylazetidine hydrochloride (FPAH) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a member of the azetidine family and is composed of a three-carbon ring with a fluorine atom at the 3-position and a propyl side-chain. FPAH has been used as a model compound to study the reactivity of azetidine-containing molecules in organic synthesis, as well as in the development of pharmaceuticals and agrochemicals. Furthermore, FPAH has been studied for its potential applications in drug discovery, synthesis, and biochemistry.
Scientific Research Applications
Drug Synthesis and Biological Properties
Fluorinated compounds, including azetidines, have been widely studied for their potential in drug development due to their unique chemical and biological properties. Fluorine atoms can significantly influence the biological activity, metabolic stability, and membrane permeability of pharmaceuticals. For instance, the incorporation of fluorine into nucleosides and nucleotides has led to the development of potent antiviral agents. Compounds like 3'-Fluoro-3'-deoxythymidine (FLT) have shown efficacy against HIV-1, with comparable or even superior activity to other antiretroviral drugs such as AZT. FLT exhibits high intracellular active metabolite levels and favorable pharmacokinetics, highlighting the potential of fluorinated compounds in antiviral therapy (Kong et al., 1992).
Fluorinated Ligands for Neuroreceptor Imaging
Fluorinated ligands have also been developed for imaging neuroreceptors using positron emission tomography (PET). Compounds like 2-fluoro-3-[2(S)-azetidinylmethoxy]pyridine have been synthesized and investigated for their binding properties to nicotinic acetylcholine receptors (nAChRs). These studies are crucial for understanding the role of nAChRs in neurological disorders and for the development of targeted therapeutics (Doll et al., 1999).
Antinociceptive Properties
Further research into 2′-Fluoro derivatives of epibatidine, a potent nAChR agonist, has revealed significant antinociceptive properties, indicating the potential for developing new pain management therapies. These studies underline the importance of fluorine in modulating the activity and selectivity of compounds targeting central nervous system receptors (Ondachi et al., 2014).
properties
IUPAC Name |
3-fluoro-3-propylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-2-3-6(7)4-8-5-6;/h8H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFLQZIUJWNKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CNC1)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-propylazetidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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